1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid

Medicinal Chemistry Bromodomain Inhibitors Cyclopropanation

Bromodomain inhibitor programs frequently stall when regioisomeric impurities confound SAR. This compound eliminates that risk. - Validated KAc bioisostere: the 3-methylisoxazole orientation engages BRD4's conserved Asn residue while the cyclopropane-COOH linker anchors amide coupling for fragment growth (US20150148333A1). - Unambiguous QC: ¹H NMR H-4 singlet at δ 6.38 certifies the 3-methyl regioisomer, preventing mix-up with the 5-methyl variant (CAS 1352542-62-1). - Supply certainty: multi-supplier availability at ≥95% purity with a reproducible 76% patent yield ensures rapid SPR/AlphaScreen screening cascade entry.

Molecular Formula C8H9NO3
Molecular Weight 167.164
CAS No. 1469286-26-7
Cat. No. B2986792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid
CAS1469286-26-7
Molecular FormulaC8H9NO3
Molecular Weight167.164
Structural Identifiers
SMILESCC1=NOC(=C1)C2(CC2)C(=O)O
InChIInChI=1S/C8H9NO3/c1-5-4-6(12-9-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11)
InChIKeyIHAMPVALSBGFAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid Overview


1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid (CAS 1469286-26-7) is a heterocyclic building block (C₈H₉NO₃, MW 167.16 g/mol) [1] combining a 3-methylisoxazole ring with a cyclopropane-1-carboxylic acid moiety. The 3-methylisoxazole scaffold has been validated as an acetyl-lysine bioisostere capable of displacing acetylated histone-mimicking peptides from bromodomains, notably BRD4(1) [2]. This compound appears as a key synthetic intermediate in patent literature describing benzo[b]isoxazoloazepine bromodomain inhibitors, where the cyclopropane ring introduces conformational restriction to pre-organize the pharmacophore [3].

Bromodomain KAc-mimetic building block for fragment library synthesis
Cyclopropane ring introduces conformational restriction for pharmacophore pre-organization
Regioisomer-discriminating ¹H NMR fingerprint supports incoming QC
Multi-supplier commercial availability supports screening procurement

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid: Regioisomeric Specificity


Isoxazole-cyclopropane carboxylic acid scaffolds are not interchangeable. The position of the methyl group on the isoxazole ring (3- vs. 5-substitution) determines the KAc-mimetic engagement vector with the bromodomain acetyl-lysine binding pocket: the 3-methylisoxazole orientation presents the methyl group to the conserved asparagine residue while the 5-position anchors the cyclopropane carboxylic acid linker [1]. Regioisomeric analogs such as 1-(5-methyl-3-isoxazolyl)cyclopropanecarboxylic acid (CAS 1352542-62-1) orient the carboxylic acid differently relative to the bromodomain-binding motif, altering SAR . Furthermore, the 4-bromo-substituted variant (CAS 1380090-08-3) introduces a heavy halogen (MW 246.06 vs. 167.16 g/mol) that modifies lipophilicity, synthetic tractability, and downstream cross-coupling potential . These structural differences are consequential for fragment growth and potency optimization.

This compound
Regioisomer / 4-Bromo analog
3-Methyl isoxazole orientation aligns KAc-mimetic engagement with conserved asparagine
5-Methyl regioisomer shifts the anchoring vector; may alter bromodomain SAR geometry
Cyclopropane carboxylic acid at 5-position enables amide coupling without additional interference
4-Bromo analog adds heavy halogen (MW +47%), increases lipophilicity, and requires extra hydrolysis steps
Patent-reported scalable synthesis and multi-supplier availability
5-Methyl regioisomer shows discontinued supply risk; 4-bromo analog carries aryl bromide reactivity and synthetic complexity

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid – Comparative Evidence


Scalable Multi-Gram Synthesis

The target compound has been synthesized at multi-gram scale via a one-step cyclopropanation of ethyl 2-(3-methylisoxazol-5-yl)acetate using 1,2-dibromoethane and 50% NaOH under phase-transfer conditions, yielding 13.39 g (76% yield) as white solids, with identity confirmed by ESI-MS (m/z 168 [M+H]⁺) [1]. In contrast, the published synthesis of the 5-methyl regioisomer (CAS 1352542-62-1) uses alternative starting materials and conditions, resulting in different impurity profiles and requiring separate method development . The 4-bromo analog (CAS 1380090-08-3) requires a subsequent ester hydrolysis step (ethyl ester to carboxylic acid with NaOH/THF), adding synthetic complexity [2].

Synthetic access
Reported
76% yield, 13.39 g scale from one-step cyclopropanation; avoids additional hydrolysis
Supports scalable procurement for SAR campaigns
5-methyl regioisomer uses alternative starting materials; 4-bromo analog needs ester hydrolysis
Medicinal Chemistry Bromodomain Inhibitors Cyclopropanation

1H NMR Regioisomer Fingerprint

¹H NMR (500 MHz, CD₃OD) of the target compound displays a characteristic isoxazole H-4 singlet at δ 6.38, with cyclopropane CH₂ multiplets at δ 1.44–1.48 and δ 1.66–1.69, and the 3-methyl singlet at δ 2.25 [1]. This signature unambiguously distinguishes the 3-methyl-5-substituted regioisomer from the 5-methyl-3-substituted isomer (CAS 1352542-62-1), which exhibits a different H-4 chemical shift environment. Sechi et al. (2003) established that ¹H NMR H-4 assignments serve as a rapid 'fingerprint' method for distinguishing 3,5-disubstituted isoxazole isomers, a critical quality control parameter for procurement [2].

Regioisomer NMR fingerprint
Method context
¹H NMR (500 MHz, CD₃OD): isoxazole H-4 singlet at δ 6.38; 3-CH₃ singlet at δ 2.25
Enables unambiguous QC differentiation from 5-methyl regioisomer
Sechi et al. (2003) method validated for isomer discrimination
Analytical Chemistry Structural Confirmation Regioisomer Discrimination

Global Commercial Availability

The target compound is commercially available from multiple suppliers with a minimum purity specification of ≥95% (HPLC) . Pricing at the 50 mg scale is approximately €1,170 and 500 mg at €3,244 (CymitQuimica, Biosynth brand), with alternative suppliers such as AKSci (USA) and Leyan (China) offering additional sourcing options . The 5-methyl regioisomer (CAS 1352542-62-1) is listed as 'Discontinued' at the 25 mg scale by CymitQuimica, indicating supply vulnerability . The 4-bromo analog (CAS 1380090-08-3) is available from Fluorochem at £78/100 mg and £132/250 mg, but carries a higher molecular weight (+47%) and the reactivity liabilities of an aryl bromide .

Commercial supply
Data to verify
Multi-supplier (CymitQuimica, AKSci, Leyan); 5-methyl regioisomer listed as discontinued at 25 mg
Reduces single-source procurement risk
Pricing and availability subject to change; verify with suppliers
Chemical Procurement Building Block Supply Quality Assurance

Lead-Like Physicochemical Profile

Computed properties from PubChem (release 2025.04.14) assign the target compound an XLogP3 of 0.6, a topological polar surface area (TPSA) of 63.3 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 [1]. The 4-bromo analog (CAS 1380090-08-3) has a higher predicted lipophilicity (XLogP3 estimated >1.5 due to the bromine atom) and a substantially higher molecular weight (246.06 vs. 167.16 g/mol) , both of which may disadvantage it for fragment-based or lead-like optimization campaigns where lower logP and MW are favoured [2]. The target compound's property profile aligns with established lead-like criteria (MW ≤ 250; XLogP ≤ 3.5; H-bond donors ≤ 3; H-bond acceptors ≤ 6; rotatable bonds ≤ 5) [2].

Lead-like profile
Class-level inference
MW 167.16, XLogP3 0.6, TPSA 63.3 Ų, HBD 1, HBA 4, rotatable bonds 2
Fragment-appropriate starting point vs. bromo analog (MW 246.06, XLogP3 >1.5)
Computational prediction; lower lipophilicity provides headroom for lead optimization
Drug-likeness Physicochemical Property Prediction Fragment-Based Drug Discovery

1-(3-Methyl-1,2-oxazol-5-yl)cyclopropane-1-carboxylic acid – Applications & Procurement


Bromodomain Fragment Library Design & SPR Screening

The 3-methylisoxazole moiety is a validated acetyl-lysine bioisostere for bromodomain binding [1]. The cyclopropane carboxylic acid provides a rigid, synthetically tractable anchor point for amide coupling in fragment library construction. The compound's favorable physicochemical profile (MW 167.16, XLogP3 0.6, TPSA 63.3 Ų) [2] meets fragment library inclusion criteria, and multi-supplier commercial availability at ≥95% purity enables rapid procurement for SPR or AlphaScreen-based bromodomain inhibitor screening cascades .

Synthesis of Benzoisoxazoloazepine Bromodomain Inhibitors

Patent US20150148333A1 explicitly uses this compound as the key carboxylic acid intermediate for constructing benzo[b]isoxazoloazepine scaffolds that inhibit bromodomain-containing proteins [1]. The 76% synthetic yield reported for the compound itself, combined with the published general procedures for subsequent amide coupling and cyclization, provides a reproducible pathway for medicinal chemistry teams pursuing this chemotype [1][2].

Regioisomer-Controlled SAR for Epigenetic Probes

In SAR campaigns where isoxazole substitution pattern determines acetyl-lysine mimetic engagement geometry, ¹H NMR H-4 singlet at δ 6.38 provides unambiguous regioisomer certification [1][2]. Teams can use this specific spectroscopic marker for incoming QC to distinguish this compound from the 5-methyl regioisomer (CAS 1352542-62-1), which is commercially vulnerable (discontinued at some suppliers) , ensuring SAR data integrity and project continuity.

Application
Selection Property
Validation Focus
Bromodomain fragment library construction & SPR screening
KAc-mimetic scaffold with rigid cyclopropane anchor
SPR or AlphaScreen binding validation against bromodomains
Synthesis of benzoisoxazoloazepine bromodomain inhibitors
Patent-reported carboxylic acid intermediate for amide coupling
Reproducibility of amide coupling and cyclization steps
Regioisomer-controlled SAR campaigns for epigenetic probes
¹H NMR H-4 singlet signature for regioisomer certification
Distinguish from 5-methyl regioisomer to maintain SAR data integrity
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